molecular formula C15H15ClFN3O3S B4971105 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B4971105
M. Wt: 371.8 g/mol
InChI Key: HUSHWLXDPRKURC-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluoro substituted aniline ring, a pyridine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting with a suitable aniline derivative, nitration followed by reduction can introduce the amino group.

    Halogenation: Introduction of chloro and fluoro substituents on the aromatic ring.

    Sulfonylation: Reaction with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Acylation: Formation of the acetamide linkage through acylation with an appropriate acyl chloride.

    Pyridine Ring Introduction: Coupling with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the nitro group if present in intermediates.

    Substitution: Halogen substituents on the aromatic ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Exploration as a candidate for drug development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, influencing their activity. The presence of the chloro-fluoro substituted aniline and pyridine rings suggests potential interactions with aromatic binding sites, while the methylsulfonyl group could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-fluoroanilino)-N-(pyridin-3-ylmethyl)acetamide: Lacks the methylsulfonyl group.

    2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide: Pyridine ring at a different position.

Uniqueness

The unique combination of substituents in 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O3S/c1-24(22,23)20(12-4-5-14(17)13(16)7-12)10-15(21)19-9-11-3-2-6-18-8-11/h2-8H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSHWLXDPRKURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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